molecular formula C7H8F3NS B2543490 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine CAS No. 1270420-10-4

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine

Cat. No.: B2543490
CAS No.: 1270420-10-4
M. Wt: 195.2
InChI Key: LGPHUAZLZMPEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is an organic compound that features a trifluoromethyl group attached to a thiophene ring, which is further connected to an ethylamine group

Scientific Research Applications

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine has several scientific research applications:

Future Directions

While specific future directions for 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine are not available in the retrieved data, research into similar compounds suggests potential applications in the synthesis of chiral amines , which are important intermediates in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a thiophene derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions . The resulting trifluoromethylated thiophene is then subjected to further reactions to introduce the ethylamine group.

Industrial Production Methods

Industrial production of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted thiophenes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]ethylamine
  • 1-[5-(Trifluoromethyl)-2-thienyl]cyclopropanol
  • Trifluoromethyl phenyl sulfone

Uniqueness

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[5-(trifluoromethyl)thiophen-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPHUAZLZMPEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.